Product packaging for Benzo[f]quinazoline(Cat. No.:CAS No. 229-75-4)

Benzo[f]quinazoline

Cat. No.: B14752245
CAS No.: 229-75-4
M. Wt: 180.20 g/mol
InChI Key: ZZTFQOIZJMYIIL-UHFFFAOYSA-N
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Description

Benzo[f]quinazoline is a polycyclic aromatic compound featuring a naphthalene ring fused to a pyrimidine (1,3-diazine) ring, making it a privileged scaffold in medicinal chemistry and materials science . This compound serves as a key synthetic intermediate for constructing complex polycyclic structures. Recent methodology (2024) demonstrates its application in synthesizing this compound-1,3(2H,4H)-diones via a sequence involving palladium-catalyzed Sonogashira cross-coupling and acid-mediated cycloisomerization, tolerating various functional groups to achieve moderate to quantitative yields . The resulting polycyclic uracil derivatives are of significant interest due to their structural resemblance to nucleobases and natural products like coumestans and flavins . Research Applications and Value: • Medicinal Chemistry & Drug Discovery: The this compound core is a versatile structure for developing biologically active molecules. Quinazoline-based scaffolds are present in numerous FDA-approved drugs, such as the anticancer agents gefitinib, erlotinib, and afatinib, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . This foundation makes this compound a valuable template for designing and synthesizing new potential antitumor, antimicrobial, anti-inflammatory, and anticonvulsant agents . • Photophysical Studies: Functionalized this compound derivatives exhibit strong photoluminescence, making them promising candidates for optical applications. Research has shown that these compounds have tunable optical properties, with absorption and emission spectra and quantum yields that are highly dependent on the substitution pattern, which is relevant for developing new fluorescent materials . Product Use Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B14752245 Benzo[f]quinazoline CAS No. 229-75-4

Properties

CAS No.

229-75-4

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[f]quinazoline

InChI

InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-13-8-14-12/h1-8H

InChI Key

ZZTFQOIZJMYIIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=NC=C32

Origin of Product

United States

Preparation Methods

Four-Step Synthetic Strategy

The most well-documented and efficient strategy for the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones employs a four-step sequence utilizing palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions followed by Brønsted acid-mediated cycloisomerization. This approach, developed by Abreu, Ehlers, and Langer, involves the following key steps:

  • Bromination of the starting uracil derivative
  • Sonogashira–Hagihara coupling to introduce an alkyne moiety
  • Suzuki–Miyaura cross-coupling to attach an aryl group
  • Brønsted acid-mediated cycloisomerization to form the this compound ring system

The specific reaction conditions for each step are as follows:

  • Step 1 : Reaction of starting material with Br₂ (2 equivalents) and Ac₂O (1.5 equivalents) in acetic acid at 25°C for 1 hour
  • Step 2 : Coupling with terminal alkyne using Pd(PPh₃)Cl₂ (5 mol%), CuI (5 mol%), and NEt₃ (10 equivalents) in dimethyl sulfoxide at 25°C for 6 hours
  • Step 3 : Reaction with arylboronic acid using Pd(PPh₃)₄ (10 mol%) and NaOH (3 equivalents) in 1,4-dioxane/water (5:1) at 100°C for 1 hour
  • Step 4 : Cyclization with p-toluenesulfonic acid (20 equivalents) in toluene at 100°C for 4 hours

This synthetic route demonstrates excellent functional group tolerance and leads to moderate to quantitative yields of the final products.

Optimization of Cycloisomerization Conditions

The final cycloisomerization step is critical for achieving high yields in this compound synthesis. Extensive optimization studies have been conducted to determine the optimal conditions, as shown in Table 1.

Table 1: Optimization of Cycloisomerization Conditions for this compound Synthesis

Entry Acid Solvent Temperature (°C) Time (h) Yield (%)
1 Camphorsulfonic acid Toluene 80 2 Mixture of products
2 Camphorsulfonic acid Toluene 100 2 Mixture of products
3 p-Toluenesulfonic acid Toluene 100 2 59
4 p-Toluenesulfonic acid Toluene 100 4 99
5 p-Toluenesulfonic acid (reduced) Toluene 100 4 85

As shown in Table 1, the optimal conditions for the cycloisomerization step involve using p-toluenesulfonic acid in toluene at 100°C for 4 hours, which provided a yield of 99% for the model compound.

The cycloisomerization process involves an intramolecular reaction that forms the additional ring of the this compound structure through an electrophilic aromatic substitution mechanism, where the acid activates the alkyne, making it susceptible to nucleophilic attack by the adjacent aryl ring.

Alternative Synthetic Approaches

Nitrile-Based Coupling Method

An alternative approach for synthesizing quinazoline derivatives, which could be adapted for this compound preparation, involves using nitrile as a coupling partner. In research by Kaur Gill et al., quinazoline derivatives were prepared by reacting a nitrile with an activated benzanilide. The detailed procedure includes:

  • Activation of benzanilide by reaction with trifluoromethanesulfonic anhydride followed by 2-chloropyridine
  • Addition of a nitrile-containing substrate to the reaction mixture
  • Heating at 45°C for 5 hours
  • Neutralization with triethylamine and purification

This strategy results in the formation of a nitrilium ion that undergoes cyclocondensation with the π-electron system of the substrate, leading to the formation of quinazoline derivatives.

Transition-Metal-Free Synthesis

Sustainable, transition-metal-free approaches to quinazoline synthesis have also been explored, which may be applicable to this compound synthesis with appropriate modifications. Cho et al. reported a method using α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water. This approach produces quinazoline derivatives with moderate to good isolated yields (43-78%) and offers several environmental advantages:

  • Eliminates the need for transition metal catalysts
  • Uses water as the solvent, enhancing sustainability
  • Allows for purification by recrystallization, avoiding chromatographic methods

Catalytic Methods

Various catalytic methods have been reported for quinazoline synthesis, which could potentially be adapted for this compound preparation:

  • Tetrabutylammonium iodide-catalyzed tandem reactions for imidazo[1,5-c]-quinazolines with yields ranging from 35% to 98%

  • Metal-organic framework catalysts like ZIF-67 for cyclization reactions of benzylamines with 2-aminobenzoketones, giving excellent yields of quinazoline products

  • Iodine-catalyzed reactions using molecular oxygen as an eco-friendly oxidant, providing quinazolines in moderate to excellent yields (49-92%) without requiring solvents, additives, or transition metals

  • Copper and rhodium co-catalyzed [4 + 2] carbon-hydrogen bond activation and annulation for forming quinazolines from imidate derivatives with alkyl azide derivatives

Specific Preparation Examples and Yields

Synthesis of Various this compound Derivatives

The research by Abreu, Ehlers, and Langer provides specific examples of this compound-1,3(2H,4H)-dione synthesis with detailed preparation methods and yields. Table 2 summarizes some key derivatives synthesized using their optimized procedure.

Table 2: Yields and Properties of Various this compound-1,3(2H,4H)-dione Derivatives

Compound R₁ R₂ R₃ Yield (%) Melting Point (°C)
5a Methyl Methyl p-tolyl 99 185-187
5d Methyl Methyl 4-(N,N-dimethylamino)phenyl 92 207-209
5f Methyl Trifluoromethyl 4-(N,N-dimethylamino)phenyl 70 259-261
5g Hydrogen Hydrogen phenyl 44 193-195
5h Hydrogen Hydroxy 4-fluorophenyl 45 317-319
5i Hydrogen Hydrogen p-tolyl (benzothieno derivative) 80 255-257

These examples demonstrate the versatility of the synthetic approach, allowing for the preparation of a diverse range of substituted benzo[f]quinazolines with different functional groups and properties.

Detailed Preparation Procedure for 2,4,8-Trimethyl-6-(p-tolyl)this compound-1,3(2H,4H)-dione

According to the general procedure described by Abreu et al., the aryl-alkyne intermediate (1 equivalent) and p-toluenesulfonic acid (20 equivalents) were dissolved in dry toluene (2 mL) and stirred for 4 hours under argon atmosphere at 100°C. After completion of the reaction (monitored by thin-layer chromatography), the reaction mixture was neutralized with a saturated sodium bicarbonate solution and diluted with water (40 mL). The phases were separated, and the aqueous layer was extracted with dichloromethane (3 × 30 mL). The combined organic layers were dried over sodium sulfate, concentrated under reduced pressure, and purified by column chromatography using heptane/ethyl acetate as eluent.

The compound 5a was obtained as a brown solid in 99% yield (49.3 mg, 143 μmol) with a melting point of 185-187°C. Spectroscopic data included infrared, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and high-resolution electron ionization mass spectrometry, confirming the structure of the product.

Structure-Property Relationships

Effect of Substituents on Synthetic Yield

The research by Abreu et al. reveals important structure-property relationships that affect the synthesis of this compound derivatives:

  • Electron-donor groups (such as N,N-dimethylamino) at the alkyne-linked aryl group facilitate cycloisomerization, resulting in higher yields
  • The same electron-donor groups can be disadvantageous when located at position 5 of the uracil ring, possibly due to protonation under acidic reaction conditions
  • Electron-withdrawing groups (such as trifluoromethyl) generally result in lower yields
  • Some functional groups undergo transformations during the synthesis process, such as a fluorine group being converted to a hydroxy functional group during aqueous workup

These observations provide valuable insights for designing synthetic routes to specific this compound derivatives with desired substitution patterns.

Photophysical Properties

The this compound derivatives synthesized by Abreu et al. exhibit interesting photophysical properties, which have been studied by steady-state absorption and fluorescence spectroscopy. Table 3 summarizes the key photophysical data for selected compounds.

Table 3: Photophysical Properties of this compound-1,3(2H,4H)-dione Derivatives

Compound Maximum Absorption (nm) Maximum Emission (nm) Stokes Shift (nm) Quantum Yield (%)
5a 361 453 92 13ᵃ
5d 400 527 127 71ᵇ
5f 360 449 89 51ᵇ
5g 351 432 81 8ᵃ
5h 360 436 76 3ᵃ
5i 369 454 85 12ᵃ

Biological Activity and Applications

This compound derivatives exhibit a range of biological activities that make them promising candidates for medicinal chemistry applications:

  • Inhibition of thymidylate synthase, suggesting potential anticancer activity
  • Structural similarity to other biologically active heterocycles that show antimicrobial, antiviral, and anticancer properties
  • Potential applications as fluorescent probes due to their photoluminescent properties

Research by Patel and Patel has highlighted the versatility of quinazoline scaffolds, noting their anti-inflammatory, antimicrobial, antihyperlipidemic, antihypertensive, and anticonvulsant activities.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and polysubstituted quinazolines. These products are valuable intermediates in the synthesis of various biologically active compounds .

Scientific Research Applications

Benzo[f]quinazolines and their derivatives have significant applications across various scientific disciplines, particularly in medicinal chemistry, owing to their diverse pharmacological activities. Research indicates that these compounds exhibit anti-cancer, antiviral, antifungal, anti-inflammatory, and anticonvulsant properties .

Scientific Research Applications

Anti-cancer Agents: Quinazoline derivatives are recognized for their anti-tumorigenic properties, with several studies highlighting their effectiveness as Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR plays a crucial role in tumor genesis, and quinazolines can prevent tumor growth by inhibiting tyrosine kinase activities . For instance, a synthesized compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, has demonstrated selectivity and potency against EGFR inhibition and anticancer activity against the MCF-7 cell line . Additionally, certain 6- and 7-substituted amino-4-anilinequinazoline derivatives act as phosphoinositide-3-kinase inhibitors against cancers such as pancreatic, prostate, breast, and melanoma .

Antiviral Applications: Benzo[g]quinazolines have demonstrated antiviral activity against viruses such as herpes simplex, hepatitis A and C, and coxsackievirus B4 . A study evaluating benzo[g]quinazoline derivatives against the human rotavirus Wa strain showed that several compounds exhibited significant antiviral activity, with compounds 1, 3, 9, and 16 showing the greatest reduction percentages . These compounds inhibit the Outer Capsid protein VP4, suggesting their potential as anti-rotavirus drugs .

Antimicrobial Properties: Benzo[f]quinazoline derivatives also exhibit antimicrobial properties. Compound A, a polycyclic uracil derivative, demonstrates both antitumor and antimicrobial activities . Additionally, certain quinazoline derivatives have shown prominent inhibition activity against phytopathogenic bacteria, proving more effective than some commercial drugs .

Anti-inflammatory Agents: Quinazoline derivatives have been explored for their anti-inflammatory properties. A study involving the synthesis of novel 4-amino quinazoline derivatives identified N-(4-fluorophenyl)quinazolin-4-amine as a potent anti-inflammatory compound, comparable to standard drugs like indomethacin .

Other Applications: Beyond the above, quinazoline derivatives have applications as anticonvulsants, antidiabetic agents, and antiparasitic agents . Specific compounds have shown potential in increasing mitochondrial activity, inhibiting enzymes responsible for diabetic conditions, and inhibiting beta-hematin formation in parasites .

Data Table: Pharmacological Activities of Quinazoline Derivatives

PropertyCompound ExampleTarget/Virus/Enzyme
Anti-cancerN-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineEGFR (Epidermal Growth Factor Receptor), MCF-7 cell line (breast cancer)
AntiviralCompounds 1, 3, 9, 16 (2-thioxo-benzo[g]quinazolines)Human rotavirus Wa strain, Outer Capsid protein VP4
Anti-inflammatoryN-(4-fluorophenyl)quinazolin-4-amineInflammatory pathways
AntifungalVarious quinazoline derivativesFusarium moniliforme
AntidiabeticQuinazoline derivativesAlpha-amylase and alpha-glucosidase enzymes
AntiparasiticQuinazoline derivativesBeta-hematin formation in parasites

Case Studies and Further Research

  • Antiviral Research: In a study, 2-thioxo-benzo[g]quinazolines were tested against the human rotavirus Wa strain in vitro. Compounds 1, 2, and 3 showed the highest activity, with compound 1, having a methyl substitution at position 3, displaying the highest reduction (60%) .
  • Anti-tumor Research: Molecular modeling studied active site interactions, finding a good relation with biological results. A synthesized compound was found to be extremely selective and potent against EGFR inhibition (IC50= 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC50= 2.49 μM) .

Comparison with Similar Compounds

Benzo[g]quinazoline

  • Structure : Differs in the position of the fused benzene ring (attached to the "g" position of quinazoline).
  • Biological Activities :
    • Exhibits antifungal activity against Candida spp. via molecular interactions with residues TYR118, HIS377, and PHE233 .
    • Shows broad-spectrum antimicrobial, antiviral (HSV-1, CVB4), and α-glucosidase inhibitory effects .
    • Derivatives with sulfonamide, alkoxy, and thioxo groups demonstrate high enzyme-binding affinities .
  • Mechanism : Docking studies reveal hydrogen bonding and π–π interactions with target proteins, distinct from Benzo[f]quinazoline’s thymidylate synthase inhibition .

Benzo[h]quinazoline

  • Structure : Benzene fused at the "h" position of quinazoline.
  • Biological Activities :
    • Acts as a tyrosine kinase inhibitor with cytotoxicity against HT29, HCT116, and A549 cancer cell lines .
    • Commercially available derivatives are used in drug discovery and industrial applications .

Benzo[4,5]imidazo[1,2-c]quinazoline

  • Structure : Combines benzimidazole and quinazoline frameworks.
  • Biological Activities : Displays unique activities due to the trinitrogen heterocyclic system, though specific targets are less characterized compared to this compound .

Comparative Analysis Table

Compound Key Structural Feature Primary Biological Activity Mechanism of Action Synthesis Method Reference ID
This compound Benzene fused at "f" position Anticancer (thymidylate synthase inhibition) DNA-targeting via ligand interaction One-pot reaction from tetrahydronaphthalene
Benzo[g]quinazoline Benzene fused at "g" position Antifungal, antimicrobial, antidiabetic Hydrogen bonding and π–π interactions Cyclization of aminonitrile intermediates
Benzo[h]quinazoline Benzene fused at "h" position Anticancer (tyrosine kinase inhibition) Cytotoxicity via kinase pathway disruption Multi-step alkylation/sulfonation reactions
Benzo-imidazoquinazoline Benzimidazole-quinazoline fusion Underexplored (potential broad-spectrum) Not fully elucidated Condensation of benzimidazole precursors

Q & A

Q. What are the primary synthetic routes for benzo[f]quinazoline derivatives in academic research?

this compound derivatives are synthesized via cyclocondensation, multicomponent reactions, or tricyclic scaffold modifications. For example:

  • Tetrahydronaphthalene-1,3-dicarbonitrile serves as a precursor for this compound derivatives under mild acidic conditions, yielding antitumor-active compounds with IC₅₀ values ranging from 0.8–3.2 µM against HeLa and MCF-7 cell lines .
  • Ionic liquid-mediated synthesis enables environmentally friendly preparation of 6-phenyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline derivatives using 2-(1H-benzo[d]imidazol-2-yl)aniline and substituted benzaldehydes .
  • 2-Thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one undergoes condensation with amino alcohols or halogenated reagents to form antibacterial and antitumor derivatives .

Q. How is the structural integrity of this compound derivatives confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and ring-junction connectivity, with characteristic aromatic proton shifts between δ 7.2–8.5 ppm .
  • X-ray crystallography : Resolves tricyclic conformation, as seen in benzo[4,5]thieno[2,3-d]pyrimidine analogs .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) within ±2 ppm accuracy .

Advanced Research Questions

Q. What strategies optimize the antitumor efficacy of this compound derivatives?

Key approaches include:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 2 enhances DNA intercalation and topoisomerase inhibition. Derivatives with 4-methylphenyl diazenyl groups exhibit improved cytotoxicity .
  • Molecular hybridization : Fusion with pyrazole or imidazole rings (e.g., pyrazolo[5,1-b]quinazoline hybrids) increases selectivity for cancer cell lines by targeting tubulin polymerization .
  • Pharmacokinetic tuning : Lipophilic side chains (e.g., methylthiazole) improve blood-brain barrier penetration in glioblastoma models .

Q. How do molecular docking studies inform this compound derivative design?

Docking simulations (e.g., AutoDock Vina) predict binding modes to therapeutic targets:

  • EGFR kinase : this compound derivatives with extended planar structures show hydrogen bonding with Lys721 and hydrophobic interactions in the ATP-binding pocket .
  • FtsZ protein : Quinazoline cores mimic GTP-binding motifs, disrupting bacterial cell division (e.g., zantrin Z3 analogs with MIC values of 4–16 µg/mL against Staphylococcus aureus) .
  • HIV-1 reverse transcriptase : Diazenyl derivatives exhibit π-π stacking with Tyr181, reducing viral replication by >80% in vitro .

Q. How can researchers address contradictory data in the biological activity of this compound analogs?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to distinguish target-specific effects from cytotoxicity .
  • Enzyme selectivity profiling : Compare inhibition of related enzymes (e.g., CYP1A1 vs. CYP3A4) to rule off-target metabolic activation, as seen in benzo[a]pyrene carcinogenicity studies .
  • Meta-analysis of SAR : Use clustering algorithms to identify structural outliers (e.g., thiourea vs. sulfonamide linkers) causing divergent activities .

Q. What are the latest heterocyclic systems incorporating this compound for antimicrobial research?

  • Spirocyclic systems : 9,10-Dihydrospiro[benzo[h]thiazolo[2,3-b]quinazoline-6,1′-cycloheptan]-7(5H)-one derivatives show MIC values of 2–8 µg/mL against E. coli and Candida albicans via membrane disruption .
  • Silver-catalyzed cascades : Benzo[b]fluorene-quinazoline hybrids inhibit Pseudomonas aeruginosa biofilm formation by 70% at 10 µM .
  • Diazenyl-quinazolines : 2-Amino-3-[2-(4-methylphenyl)diazenyl] derivatives exhibit dual antiviral activity against HCV NS3/4A protease (IC₅₀ = 0.9 µM) and H1N1 neuraminidase (IC₅₀ = 1.2 µM) .

Methodological Guidance

Q. How to design experiments for evaluating metabolic stability of this compound derivatives?

  • In vitro microsomal assays : Incubate compounds with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) for 60 minutes. Monitor degradation via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) to quantify IC₅₀ values .
  • Reactive metabolite trapping : Add glutathione (5 mM) to incubations; adduct formation indicates bioactivation risk .

What frameworks ensure rigorous research questions in this compound studies?

  • PICO framework :
    • Population : Cancer cell lines (e.g., MCF-7)
    • Intervention : this compound derivative X
    • Comparison : Doxorubicin (positive control)
    • Outcome : IC₅₀ reduction by ≥50% .
  • FINER criteria : Ensure questions are Feasible (e.g., synthetic accessibility), Novel (e.g., unexplored substituents), Ethical (non-proliferative cell lines), and Relevant (therapeutic gaps) .

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